C.I. Disperse Blue 26 is a water-insoluble synthetic dye that belongs to the class of azo dyes. It finds widespread use in the textile industry for coloring polyester and other synthetic fibers. Despite its commercial importance, there is limited research on the physical, chemical, and biological properties of Disperse Blue 26 .
Disperse Blue 26 has the following molecular formula: C16H14N2O4. Its molecular weight is approximately 298.29 g/mol. The compound’s 2D and 3D structures can be visualized using tools like PubChem . The canonical SMILES representation is: CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC
.
Disperse Blue 26 is a synthetic dye primarily used in the textile industry, particularly for dyeing polyester and other synthetic fibers. It belongs to the class of disperse dyes, which are characterized by their water-insoluble nature and their ability to disperse in water through the use of dispersing agents. The compound is identified by its Chemical Abstracts Service number 3860-63-7 and is known for its vibrant blue color and excellent lightfastness properties.
Disperse Blue 26 is derived from anthraquinone derivatives, which are organic compounds featuring a fused ring structure. The dye is synthesized through a series of chemical reactions that modify these derivatives to achieve the desired color and properties.
Disperse Blue 26 is classified as an azo dye, specifically an anthraquinone dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure, which contribute to their intense coloration. This particular dye is notable for its application in dyeing synthetic fibers, making it a staple in the textile industry.
The synthesis of Disperse Blue 26 involves several key steps:
In industrial settings, these reactions are typically carried out under controlled conditions to optimize yield and purity. The synthesis may be performed using batch or continuous processes, depending on production scale requirements.
Disperse Blue 26 has a complex molecular structure that includes multiple aromatic rings and functional groups characteristic of anthraquinone dyes.
Disperse Blue 26 can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Disperse Blue 26 involves its interaction with synthetic fibers during the dyeing process. The dye molecules penetrate the fiber matrix and establish physical interactions that secure them in place.
The effectiveness of Disperse Blue 26 is influenced by factors such as:
Disperse Blue 26 finds extensive use in various scientific and industrial applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: